molecular formula C23H29N3O4S B4874305 N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B4874305
M. Wt: 443.6 g/mol
InChI Key: RNNSUYTUQPALCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group and a methylpropanamido group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexylsulfamoyl Intermediate: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl intermediate.

    Coupling with Benzamide: The cyclohexylsulfamoyl intermediate is then coupled with a benzamide derivative under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Methylpropanamido Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or sulfonamide groups.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced amide or sulfonamide derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Scientific Research Applications

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Cyclohexylsulfamoyl)phenyl]-2-methylpropanamide
  • Bis(2-ethylhexyl) terephthalate
  • Mono-methyl phthalate

Uniqueness

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-16(2)22(27)25-20-10-6-7-17(15-20)23(28)24-18-11-13-21(14-12-18)31(29,30)26-19-8-4-3-5-9-19/h6-7,10-16,19,26H,3-5,8-9H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSUYTUQPALCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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